molecular formula C10H13N5O4 B15141431 3-epi-Azido-3-deoxythymidine

3-epi-Azido-3-deoxythymidine

Cat. No.: B15141431
M. Wt: 267.24 g/mol
InChI Key: HBOMLICNUCNMMY-SPDVFEMOSA-N
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Description

3-epi-Azido-3-deoxythymidine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is structurally similar to azidothymidine (AZT), a well-known antiviral agent used in the treatment of HIV. The unique structural features of this compound make it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-epi-Azido-3-deoxythymidine typically involves the azidation of 3-deoxythymidine. One common method includes the reaction of 3-deoxythymidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the azide group replaces the hydroxyl group at the 3’ position of the thymidine molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed for purification . The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-epi-Azido-3-deoxythymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, oxo derivatives, and various substituted analogs. These products have distinct chemical and biological properties, making them useful in different research applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-epi-Azido-3-deoxythymidine involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This inhibition of DNA synthesis leads to the suppression of viral replication and the induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and reverse transcriptase enzymes, which are crucial for DNA replication and repair .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1

InChI Key

HBOMLICNUCNMMY-SPDVFEMOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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